Cas no 187084-47-5 (Ethyl 1-oxiranylmethylisonipecotate)

Ethyl 1-oxiranylmethylisonipecotate 化学的及び物理的性質
名前と識別子
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- ethyl 1-oxiranylmethylisonipecotate
- Ethyl 1-(oxiran-2-ylmethyl)piperidine-4-carboxylate
- DGFHSYNZOXSYOK-UHFFFAOYSA-N
- (rac)-1-oxiran-2-ylmethylpiperidine-4-carboxylic acid ethyl ester
- (rac)-1-oxiran-2-ylmethyl-piperidine-4-carboxylic acid ethyl ester
- Ethyl 1-oxiranylmethylisonipecotate
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- MDL: MFCD10689375
- インチ: 1S/C11H19NO3/c1-2-14-11(13)9-3-5-12(6-4-9)7-10-8-15-10/h9-10H,2-8H2,1H3
- InChIKey: DGFHSYNZOXSYOK-UHFFFAOYSA-N
- ほほえんだ: O1CC1CN1CCC(C(=O)OCC)CC1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 224
- トポロジー分子極性表面積: 42.1
Ethyl 1-oxiranylmethylisonipecotate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM512698-1g |
Ethyl 1-(oxiran-2-ylmethyl)piperidine-4-carboxylate |
187084-47-5 | 97% | 1g |
$177 | 2023-03-07 | |
abcr | AB303055-1 g |
Ethyl 1-oxiranylmethylisonipecotate; 95% |
187084-47-5 | 1 g |
€311.30 | 2023-07-20 | ||
abcr | AB303055-5g |
Ethyl 1-oxiranylmethylisonipecotate, 95%; . |
187084-47-5 | 95% | 5g |
€930.60 | 2025-02-13 | |
abcr | AB303055-1g |
Ethyl 1-oxiranylmethylisonipecotate, 95%; . |
187084-47-5 | 95% | 1g |
€311.30 | 2025-02-13 | |
abcr | AB303055-10g |
Ethyl 1-oxiranylmethylisonipecotate, 95%; . |
187084-47-5 | 95% | 10g |
€1626.80 | 2025-02-13 | |
Ambeed | A386818-1g |
Ethyl 1-(oxiran-2-ylmethyl)piperidine-4-carboxylate |
187084-47-5 | 97% | 1g |
$179.0 | 2024-04-22 |
Ethyl 1-oxiranylmethylisonipecotate 関連文献
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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3. Back matter
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
Ethyl 1-oxiranylmethylisonipecotateに関する追加情報
Ethyl 1-oxiranylmethylisonipecolate: A Comprehensive Overview
Ethyl 1-oxiranylmethylisonipecolate (CAS no. 187084-47-5) is a compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural properties, has garnered attention for its potential applications in drug development and synthetic chemistry. The detailed exploration of its chemical characteristics, biological activities, and emerging research applications provides a comprehensive understanding of its relevance in modern scientific endeavors.
The molecular structure of Ethyl 1-oxiranylmethylisonipecolate consists of an isonicotinate moiety linked to an ethyl ester group, with a vinyl ether side chain featuring an oxirane ring. This configuration imparts distinct reactivity and functionality, making it a valuable intermediate in organic synthesis. The oxirane ring, also known as an epoxide, is particularly notable for its ability to undergo nucleophilic ring-opening reactions, which are widely utilized in the synthesis of complex molecules.
In recent years, Ethyl 1-oxiranylmethylisonipecolate has been explored for its role in the development of novel therapeutic agents. Its structural features suggest potential applications in the synthesis of protease inhibitors, which are crucial in treating various diseases, including cancer and infectious disorders. The isonicotinate group, a common pharmacophore in medicinal chemistry, is known for its ability to interact with biological targets such as enzymes and receptors.
One of the most compelling aspects of Ethyl 1-oxiranylmethylisonipecolate is its versatility in synthetic transformations. The presence of the oxirane ring allows for facile functionalization through various chemical reactions, including epoxide ring-opening polymerization and cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures, which are essential for designing high-efficacy pharmaceuticals.
Recent studies have highlighted the compound's utility in the synthesis of bioactive molecules. For instance, researchers have demonstrated its use in generating derivatives with enhanced binding affinity to specific biological targets. This has been achieved through strategic modifications of the ethyl ester group and the vinyl ether side chain, leading to compounds with improved pharmacological properties.
The compound's potential extends beyond drug development into materials science. The unique reactivity of the oxirane ring makes it an attractive candidate for polymerization reactions, yielding materials with tailored properties. These polymers could find applications in biomedical devices, coatings, and other advanced materials where precise control over molecular structure is essential.
From a synthetic chemistry perspective, Ethyl 1-oxiranylmethylisonipecolate serves as a versatile building block for more complex molecules. Its ability to undergo controlled reactions allows chemists to construct intricate structures with high precision. This has opened up new avenues for innovation in both academic research and industrial applications.
The growing interest in this compound underscores its importance as a tool in modern chemical biology. As research continues to uncover new applications and functionalities, Ethyl 1-oxiranylmethylisonipecolate is poised to play a significant role in advancing scientific knowledge and technological development.
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